molecular formula C10H10N4S B4735314 N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine

N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine

Cat. No. B4735314
M. Wt: 218.28 g/mol
InChI Key: TYVBCLMVEAQMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases. It has been shown to have anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has antimicrobial activity against various bacteria and fungi.

Mechanism of Action

The mechanism of action of N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. Moreover, it disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. It inhibits the activity of enzymes, such as topoisomerase IIα and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. It also affects the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. Furthermore, it has been shown to induce oxidative stress, leading to the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability under normal laboratory conditions. It also has a broad spectrum of biological activities, making it a potential lead compound for drug discovery. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. One direction is to explore its potential as a lead compound for drug discovery in various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, to identify its molecular targets and pathways. Moreover, it is important to study its pharmacokinetics and pharmacodynamics, to optimize its efficacy and safety in vivo. Finally, it is necessary to evaluate its potential toxicity and side effects, to ensure its suitability for clinical use.
Conclusion:
N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is a compound with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a lead compound for drug discovery and to optimize its efficacy and safety for clinical use.

properties

IUPAC Name

N-prop-2-enyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVBCLMVEAQMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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